2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
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Overview
Description
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a brominated benzamide group, a pyrrolidine ring, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Amidation: The formation of the benzamide group.
Pyrrolidine Ring Formation: The synthesis of the pyrrolidine ring.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bromine atom or the benzamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted benzamides.
Scientific Research Applications
2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- 2-((3-Fluoro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups may confer unique chemical and biological properties to 2-((3-Bromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride, distinguishing it from similar compounds.
Properties
CAS No. |
82935-24-8 |
---|---|
Molecular Formula |
C16H24BrClN2O3 |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
3-bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide;chloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H |
InChI Key |
WCPXLMIPGMFZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.[Cl-] |
Origin of Product |
United States |
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